molecular formula C9H11N3OS B11728415 {[(3-Methoxyphenyl)methylidene]amino}thiourea

{[(3-Methoxyphenyl)methylidene]amino}thiourea

Cat. No.: B11728415
M. Wt: 209.27 g/mol
InChI Key: FRKKQKDSWAUADS-UHFFFAOYSA-N
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Description

{[(3-Methoxyphenyl)methylidene]amino}thiourea is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methoxyphenyl)methylidene]amino}thiourea typically involves the condensation reaction between 3-methoxybenzaldehyde and thiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Methoxybenzaldehyde+Thiourea[(3-Methoxyphenyl)methylidene]aminothiourea\text{3-Methoxybenzaldehyde} + \text{Thiourea} \rightarrow \text{this compound} 3-Methoxybenzaldehyde+Thiourea→[(3-Methoxyphenyl)methylidene]aminothiourea

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(3-Methoxyphenyl)methylidene]amino}thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(3-Methoxyphenyl)methylidene]amino}thiourea is used as a ligand in coordination chemistry. It forms complexes with transition metals, which can be studied for their catalytic properties and electronic structures.

Biology

The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to form metal complexes is of particular interest, as these complexes can exhibit enhanced biological activity.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of {[(3-Methoxyphenyl)methylidene]amino}thiourea involves its interaction with biological macromolecules. The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid
  • {[(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 2-Aminothiazole derivatives

Uniqueness

{[(3-Methoxyphenyl)methylidene]amino}thiourea is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the thiourea moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other Schiff bases and thiourea derivatives.

Properties

IUPAC Name

[(3-methoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-8-4-2-3-7(5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKQKDSWAUADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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